molecular formula C14H14N4O2 B1420476 Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate CAS No. 1150164-68-3

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate

Cat. No. B1420476
M. Wt: 270.29 g/mol
InChI Key: QYZLEWCLVKYXEC-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate, or ethyl 5-aminopyrazole-3-carboxylate (EPTC), is an organophosphate insecticide used in the control of a variety of insect pests in agricultural and horticultural crops. EPTC is a white, crystalline solid that is soluble in water and organic solvents. It is used in the form of an aqueous suspension, and as a systemic insecticide, it is absorbed into the plant and distributed throughout the plant tissues. EPTC acts by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is essential for the normal functioning of the insect nervous system. Its action is rapid and lethal to the target insects.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate and similar compounds have been a focus in the field of chemical synthesis and structural analysis. For example, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a related compound, was achieved through treatment with ethyl 2-cyano-3,3-dimethylthioacrylate. Its crystal structure was determined using X-ray diffraction, indicating its potential for further chemical analysis and applications (L. Minga, 2005).

Fungicidal and Plant Growth Regulation Activities

Preliminary bioassays have suggested that compounds like ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate exhibit fungicidal and plant growth regulation activities. This points to their potential application in agriculture and plant science for controlling fungal growth and regulating plant development (L. Minga, 2005).

Corrosion Inhibition

In the field of industrial chemistry, derivatives of ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate, like Pyranpyrazole derivatives, have been investigated as corrosion inhibitors for mild steel, a crucial material in industrial processes. These derivatives demonstrated high efficiency in protecting mild steel surfaces, highlighting their significance in industrial applications (P. Dohare et al., 2017).

Chemical Synthesis and Applications

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate is also used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. This demonstrates its utility in creating specific chemical structures for various applications, including pharmaceutical research and material science (P. S. Lebedˈ et al., 2012).

Potential as Anti-Tumor Agents

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate derivatives have been studied as potential anti-tumor agents. The synthesis and molecular modeling of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives indicate their potential efficacy against various cancer cell lines (I. Nassar et al., 2015).

properties

IUPAC Name

ethyl 5-amino-4-cyano-1-(2-methylphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-3-20-14(19)12-10(8-15)13(16)18(17-12)11-7-5-4-6-9(11)2/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZLEWCLVKYXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675070
Record name Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate

CAS RN

1150164-68-3
Record name Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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